molecular formula C6H8Cl2OSi B14472405 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline CAS No. 69586-09-0

2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline

Cat. No.: B14472405
CAS No.: 69586-09-0
M. Wt: 195.11 g/mol
InChI Key: PQSNDKBYQLZPNF-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline is a unique organosilicon compound characterized by its distinct molecular structure. This compound features a six-membered ring containing both silicon and oxygen atoms, with two chlorine atoms and two methyl groups attached to the silicon atom. The presence of silicon in the ring structure imparts unique chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline typically involves the reaction of dichlorodimethylsilane with an appropriate oxygen-containing reagent under controlled conditions. One common method is the cyclization reaction, where dichlorodimethylsilane reacts with a diol or a similar compound to form the oxasiline ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes or other reduced silicon-containing species.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Alkyl or aryl-substituted oxasilines.

    Oxidation Reactions: Silanols or siloxanes.

    Reduction Reactions: Silanes or other reduced silicon-containing compounds.

Scientific Research Applications

2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the silicon-oxygen ring structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline can be compared with other similar organosilicon compounds, such as:

    2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilane: Similar structure but with different reactivity due to the absence of the oxygen atom in the ring.

    2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilinane: A saturated analog with different chemical properties.

    2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilene: An unsaturated analog with distinct reactivity patterns.

The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and methyl groups, which impart unique chemical and physical properties.

Properties

CAS No.

69586-09-0

Molecular Formula

C6H8Cl2OSi

Molecular Weight

195.11 g/mol

IUPAC Name

2,2-dichloro-3,6-dimethyloxasiline

InChI

InChI=1S/C6H8Cl2OSi/c1-5-3-4-6(2)10(7,8)9-5/h3-4H,1-2H3

InChI Key

PQSNDKBYQLZPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C([Si](O1)(Cl)Cl)C

Origin of Product

United States

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